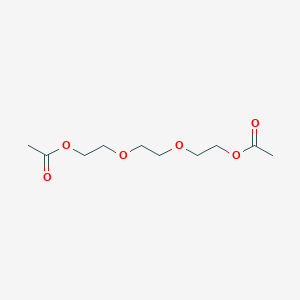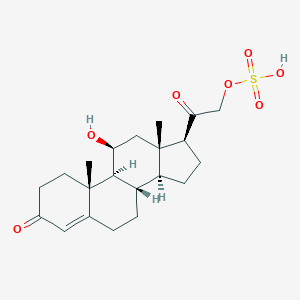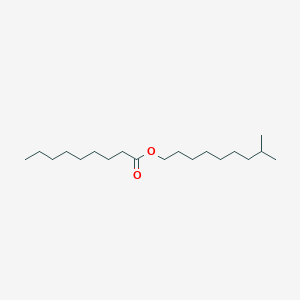![molecular formula C9H17NO3 B090099 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1214158-74-3](/img/structure/B90099.png)
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a chemical compound with the molecular weight of 187.24 . It is a solid substance at room temperature . The IUPAC name for this compound is 2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is 1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8? . This indicates the presence of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a solid substance at room temperature . It has a molecular weight of 187.24 .Scientific Research Applications
Chemical Synthesis
This compound, with a molecular weight of 187.24 , is used in chemical synthesis.
Food Industry
Propionic acid and its derivatives, including “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid”, are generally recognized as safe food additives . They are used as an anti-microbial agent in the food industry .
Pharmaceutical Industry
In the pharmaceutical industry, this compound is used as an anti-inflammatory agent . It’s also used in the manufacturing of various pharmaceutical products .
Cosmetics Industry
“2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” is used in the cosmetics industry . It’s used as an artificial flavor in diverse industrial applications .
Herbicide Production
This compound is used in the production of herbicides . It’s effectiveness in controlling the growth of unwanted plants makes it a valuable component in herbicide production .
Fermentative Production
There is a growing interest in the fermentative production of propionic acid . This compound can be produced from inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues . This method of production is seen as a competitor to chemical synthesis .
Biological Production
Various bacteria synthesize propionic acid, but propionibacteria are the best producers . The use of biomass substrates holds promise to reduce the cost of propionic acid fermentation .
Industrial Applications
Apart from the above-mentioned applications, “2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid” is also used in the manufacturing of plastics . It’s a key precursor molecule in the production of various chemicals .
properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7+,8? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAGXWIBRZPNRW-DHBOJHSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)




![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)